Dicamba

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 8310 mg/L at 25 °C

In water, 6.6 (pH 1.8), >250 (pH 4.1, 6.6, 8.2) (all in g/L at 25 °C)

Water: 4500 mg/L at 25 °C. Solubility in organic solvents (g/100 mL at 25 °C): ethanol 92.2; heavy aromatic naphthanes 5.2; xylene 20.2; diacetone alcohol 91; acetone 126; dichloromethane 26; cyclohexanone 91.6; n-heane 0.375; methanol 137; carbon disulfide 127; chloroform 51.6; 1-octanol 68; tetrahydrofuran 139; dioxane 118; toluene 13; soluble in methyl ethyl ketone; insoluble in pentane

Very slightly soluble in water

Soluble in ethanol and acetone

In methanol, ethyl acetate and acetone >500, dichloromethane 340, toluenen 180, hexane 2.8, octanol 490 (all in g/L at 25 °C)

Soluble in ethanol, acetone, methyl ethyl ketone and other ketones. Less readily in xylene

Solubility in water, g/100ml at 25 °C: 0.79

Synonyms

Canonical SMILES

Dicamba in Agriculture

Specific Scientific Field: Agriculture, specifically in weed control and crop management.

Summary of the Application: Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming.

Methods of Application: Dicamba is applied either alone or in tank mixtures with glyphosate. The application involves spraying the herbicide directly onto the crops.

Results or Outcomes: Dicamba has been shown to be effective in controlling glyphosate-resistant weeds, including Palmer amaranth, waterhemp, and horseweed.

Dicamba in Environmental Science

Specific Scientific Field: Environmental Science, specifically in contaminant removal.

Summary of the Application: Dicamba, a carcinogenic contaminant, has become a major health and environmental concern.

Methods of Application: The study investigates the adsorption of a promising adsorbent, MIL-101 (Cr) metal-organic framework (MOF), for the removal of dicamba in aqueous solution.

Results or Outcomes: The MIL-101 (Cr) adsorbent showed high surface area, rapid equilibration, high adsorption capacity, and high removal efficiency of 99.432%.

Dicamba in Off-Target Movement

Specific Scientific Field: Environmental Science, specifically in the study of off-target movement.

Summary of the Application: The scientific community and general public have examined off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultra-low dicamba concentrations.

Methods of Application: This involves studying key chemical concepts and environmental processes associated with dicamba formulations, transport mechanisms, drift measurements, and plant responses.

Results or Outcomes: This research has led to a better understanding of dicamba off-target data, how they are measured, reported, and interpreted.

Dicamba in Pesticide Risk Assessment

Specific Scientific Field: Environmental Toxicology, specifically in pesticide risk assessment.

Summary of the Application: The Environmental Protection Agency (EPA) is reevaluating the risks of dicamba as part of a pesticide review process that occurs every 15 years.

Methods of Application: This review includes assessing uses of dicamba on crops genetically modified to tolerate the herbicide—called over-the-top applications—and other uses that generally occur before plants emerge.

Results or Outcomes: The outcomes of this review are yet to be determined as it is an ongoing process.

Dicamba in Forestry

Specific Scientific Field: Forestry, specifically in the control of woody plants.

Summary of the Application: Dicamba is used in forestry for the control of woody plants.

Methods of Application: Dicamba is applied as a foliar spray, basal bark treatment, or cut stump treatment depending on the specific forestry management objectives.

Results or Outcomes: The use of Dicamba in forestry has been shown to effectively control woody plants, improving the growth and survival of desirable tree species.

Dicamba in Turf Management

Specific Scientific Field: Turf Management, specifically in the control of broadleaf weeds.

Summary of the Application: Dicamba is used in turf management for the control of broadleaf weeds in lawns, golf courses, and other turf areas.

Methods of Application: Dicamba is applied as a post-emergent spray.

Results or Outcomes: The use of Dicamba in turf management has been shown to effectively control broadleaf weeds, improving the quality and appearance of turf areas.

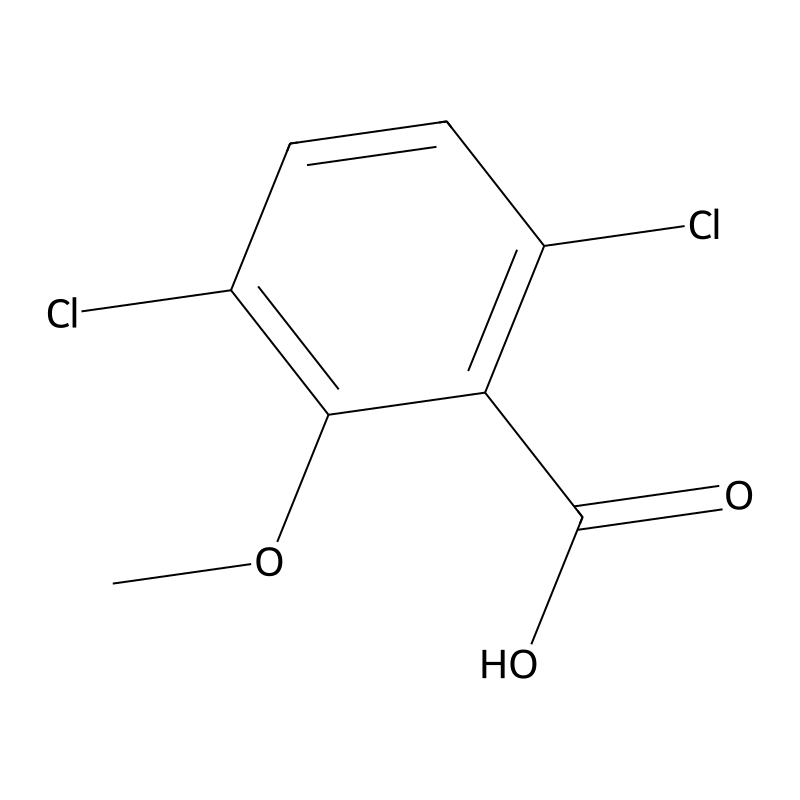

Dicamba, chemically known as 3,6-dichloro-2-methoxybenzoic acid, is a selective systemic herbicide primarily used to control broadleaf weeds in various agricultural settings. First registered for use in 1967, it belongs to the chlorophenoxy family of herbicides and is recognized for its effectiveness against both annual and perennial weeds. Dicamba is typically available in several formulations, including salts and esters, which can vary in their environmental properties and volatility. It is a colorless to brown crystalline solid that is slightly soluble in water and has a characteristic odor threshold of approximately 250.8 parts per million .

Toxicity

Dicamba is considered moderately toxic to humans and animals with an oral LD50 (lethal dose for 50% of the test population) ranging from 1000 to 5000 mg/kg body weight [].

Flammability

Reactivity

Dicamba can be corrosive to metals and may react with strong bases [].

Environmental concerns

Dicamba has been linked to volatility and off-target movement, potentially damaging nearby non-resistant crops []. Several studies have documented cases of dicamba drift causing injury to dicamba-sensitive crops [].

Dicamba mimics natural plant hormones called auxins, leading to uncontrolled growth patterns in treated plants. This hormonal mimicry results in abnormal cell division and elongation, ultimately causing the death of susceptible broadleaf weeds. While dicamba is effective against many weeds, it has been noted for its potential to drift from treated areas and affect non-target plants, raising environmental and ecological concerns . The compound exhibits moderate toxicity to aquatic organisms and can cause irritation in humans upon exposure through inhalation or skin contact .

The synthesis of dicamba typically involves the chlorination of o-anisic acid followed by methoxylation. The general synthetic route can be summarized as follows:

- Chlorination: Chlorine gas is introduced to o-anisic acid under controlled conditions to introduce chlorine atoms at the 3 and 6 positions.

- Methoxylation: The resulting dichlorinated compound undergoes methoxylation using a suitable methylating agent.

This multi-step synthesis allows for the production of dicamba with specific purity and yield characteristics suitable for agricultural applications .

Dicamba is widely used in agriculture for weed control in crops such as corn, soybeans, and small grains. Its primary applications include:

- Weed Management: Effective against broadleaf weeds that are resistant to other herbicides.

- Genetically Modified Crops: Used alongside genetically modified crops that are engineered for resistance to dicamba, allowing farmers to manage weed populations without harming their crops .

- Non-Crop Areas: Applied in residential areas and on non-crop lands for weed control.

The increasing adoption of dicamba-resistant genetically modified crops has led to a significant rise in its usage over recent years .

Dicamba shares similarities with several other herbicides within the chlorophenoxy family. Here are some notable comparisons:

| Compound | Chemical Structure | Unique Features |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Similar auxin mimicry mechanism | Widely used; higher volatility than dicamba |

| Triclopyr | Different functional groups | Effective against woody plants; not used on crops |

| MCPA | Chlorinated phenoxy acid | Primarily used on cereals; lower toxicity |

Dicamba's unique feature lies in its specific mode of action as a selective herbicide targeting broadleaf weeds while being less effective on grasses . Its ability to drift poses challenges not present with some other herbicides.

Traditional Synthesis from 2,5-Dichlorophenol Derivatives

The traditional synthesis of dicamba from 2,5-dichlorophenol derivatives represents the most widely utilized industrial route, employing the well-established Kolbe-Schmitt carboxylation reaction followed by methylation and saponification processes [1] [2]. This synthetic pathway begins with 2,5-dichlorophenol as the primary starting material, which can be obtained through two main routes: the trichlorobenzene process or the dichlorobenzene process [3] [1].

In the trichlorobenzene process, 1,2,4-trichlorobenzene undergoes alkaline hydrolysis to produce a mixture of dichlorophenol isomers, primarily 2,5-dichlorophenol and 2,4-dichlorophenol, which are subsequently separated and purified [4]. However, this route suffers from limited availability of the starting material and formation of several by-products during the synthesis of 2,5-dichlorophenol [1]. The dichlorobenzene process involves nitration of 1,4-dichlorobenzene to 2,5-dichloronitrobenzene, followed by reduction to 2,5-dichloroaniline, diazotation, and conversion of the diazonium salt to 2,5-dichlorophenol [1] [2]. This process operates under specific conditions with aqueous inorganic acid concentrations of at least 60 percent, preferably 70-75 percent, at temperatures ranging from 140 to 250 degrees Celsius [1] [2].

The core Kolbe-Schmitt carboxylation step involves treating 2,5-dichlorophenol with sodium or potassium hydroxide to form the corresponding phenoxide salt, followed by reaction with carbon dioxide under high pressure and temperature conditions [5] [6]. The reaction proceeds through nucleophilic addition of the phenoxide anion to carbon dioxide, with the phenolate having higher electron density at the carbon-2 position, leading to preferential formation of the ortho-carboxylated product [6]. Industrial conditions typically employ temperatures of 100-160 degrees Celsius and carbon dioxide pressures of 6-100 atmospheres [7] [8]. The use of potassium carbonate as a catalyst has been demonstrated to provide hybrid catalytic effects, accelerating the carboxylation reaction while also acting as a co-reactant in deprotonating phenol formed by side reactions [8].

Following carboxylation to produce 3,6-dichlorosalicylic acid, the methylation step introduces the methoxy group through reaction with methylating agents such as methyl chloride or dimethyl carbonate [9]. This process typically occurs in autoclave reactors at temperatures of 90-130 degrees Celsius and pressures of 0.2-1 megapascals [10] [11]. The final saponification and acidification steps convert any ester intermediates to the free carboxylic acid form of dicamba [1] [2].

Novel Electrophilic Carboxylation Approaches

Recent developments in dicamba synthesis have focused on novel electrophilic carboxylation approaches that offer enhanced selectivity and improved environmental profiles compared to traditional methods [10] [12]. These innovative processes utilize electrophilic addition reactions with carbon dioxide under carefully controlled conditions, often employing metal alkylide complexes as key intermediates.

The most significant advancement in this area involves a multi-step process beginning with 2,5-dichlorophenol subjected to sulfonation and bromination reactions to obtain 4-hydroxy-2,5-dichloro-3-bromobenzenesulfonic acid [10]. This intermediate is then treated with equimolar amounts of magnesium powder or lithium alkylide metal complexes in aprotic solvents such as tetrahydrofuran, dioxane, or diethyl ether [10]. The reaction conditions for this treatment step are carefully controlled, with temperatures maintained between -70 and 20 degrees Celsius and treatment times ranging from 10 to 120 minutes [10].

The subsequent electrophilic addition reaction with carbon dioxide represents a critical innovation in dicamba synthesis. Dry carbon dioxide gas is fed directly into the reaction solution at controlled rates of 0.1-1 milliliters per second, with feeding times extending from 0.5 to 10 hours [10]. The reaction temperature is maintained between -70 and 20 degrees Celsius due to the fast and exothermic nature of the process [10]. This approach yields 5-sulfo-3,6-dichlorosalicylic acid, which subsequently undergoes desulfonation in alkaline aqueous solution at temperatures of 80-150 degrees Celsius for 0.5-2 hours [10].

An alternative electrophilic carboxylation method employs electrochemical approaches utilizing carbon dioxide and electrosynthesis techniques [13]. This process allows unprecedented direct access to carboxylic acids derived from dienes at specific positions, with the carboxylic acid or reduced alkene products easily accessible through simple modification of reaction conditions [13]. The selectivity advantages of electrochemical carboxylation methods have been demonstrated to achieve regioselectivity ratios of up to 9:1 under optimized conditions [13].

Optimization of Methylation Reactions for O-Methoxy Group Formation

The formation of the O-methoxy group in dicamba synthesis requires careful optimization of methylation reactions to achieve high yields and selectivity [14] [15] [11]. Traditional methylation approaches utilize methyl chloride as the methylating agent in the presence of strong bases such as sodium hydroxide or potassium hydroxide [10] [15]. However, recent developments have focused on heterogeneous catalysis and alternative methylating reagents to improve process efficiency and environmental compatibility.

Facile synthesis of dicamba ester over heterogeneous magnesium oxide catalysts has been demonstrated as an effective methylation approach [14]. This method employs magnesium oxide as a heterogeneous catalyst for esterification reactions, providing advantages in terms of catalyst recovery and reuse compared to homogeneous systems [14]. The reaction kinetics have been thoroughly investigated and modeled to optimize reaction conditions and predict product yields under various operating parameters [14].

The optimization of methylation reactions involves several critical parameters including temperature, pressure, base concentration, and reaction time [11]. Typical industrial conditions employ temperatures ranging from 90 to 130 degrees Celsius with methyl chloride pressures maintained at 0.2-1 megapascals [10] [11]. The molar ratio of alkaline substances to 3,6-dichlorosalicylic acid is optimized between 2:1 and 3:1, with reaction times extending from 4 to 10 hours to ensure complete conversion [10].

Advanced methylation procedures have incorporated the use of dimethyl carbonate as an environmentally benign methylating agent [9]. This approach offers several advantages including reduced toxicity, improved selectivity, and elimination of halogenated waste products typically associated with methyl chloride usage [9]. The reaction proceeds under milder conditions compared to traditional methylation methods, with temperatures maintained at 90-100 degrees Celsius and atmospheric pressure conditions [9].

Process intensification strategies for methylation optimization include the implementation of continuous flow reactors and microreactor technology. These approaches provide enhanced heat and mass transfer characteristics, improved temperature control, and reduced reaction times compared to conventional batch processes. The continuous removal of products and precise control of reactant ratios contribute to improved yields and reduced formation of by-products.

Industrial-Scale Purification and Quality Control Protocols

Industrial-scale purification of dicamba requires comprehensive protocols encompassing multiple separation and purification techniques to achieve the stringent quality specifications required for technical material and formulated products [16] [17]. The purification process typically begins with crude dicamba obtained from synthesis reactions and involves sequential separation, crystallization, and analytical verification steps.

Steam distillation represents a critical purification technique for dicamba technical material, particularly in the synthesis routes involving 2,5-dichlorophenol intermediates [1] [2] [18]. The process involves continuous injection of steam at temperatures of 140-250 degrees Celsius to remove the product from reaction mixtures [1] [2]. The effectiveness of steam distillation depends on maintaining optimal temperature conditions, typically 175 degrees Celsius or higher, and controlling steam flow rates to ensure efficient product recovery [1] [18]. The distillate containing dicamba and water undergoes phase separation through cooling to approximately 50 degrees Celsius, followed by liquid-liquid separation or solid-liquid separation depending on the final temperature achieved [1].

Crystallization processes for dicamba purification utilize various organic solvents including methanol, acetone, and mixed solvent systems [19]. The crystallization procedure involves dissolving the crude product in hot solvent, followed by controlled cooling to induce crystal formation [19]. Critical parameters include the cooling rate, solvent selection, and the presence of seed crystals to promote nucleation [19]. Industrial-scale crystallization typically employs cooling rates optimized to produce crystals with desired morphology and purity, with final products achieving purities exceeding 98 percent [11].

Quality control protocols for dicamba technical material adhere to international standards established by the Collaborative International Pesticides Analytical Council (CIPAC) and Food and Agriculture Organization (FAO) specifications [16] [17]. The analytical methods for active ingredient determination utilize high-performance liquid chromatography with ultraviolet detection at 280 nanometers wavelength [20] [17]. Identity confirmation employs multiple analytical techniques including infrared spectroscopy, nuclear magnetic resonance spectroscopy, liquid chromatography-mass spectrometry, and high-performance liquid chromatography retention time comparison [16] [17].

Impurity profiling represents a critical component of quality control protocols, with comprehensive analysis of all impurities present at concentrations greater than or equal to 1 gram per kilogram [16] [21]. Advanced analytical methods including high-performance liquid chromatography with diode array detection and gas chromatography-mass spectrometry are employed for impurity identification and quantification [20] [22]. The toxic equivalency factor analysis for dioxins and furans utilizes high-resolution gas chromatography coupled with high-resolution mass spectrometry, with acceptance criteria requiring concentrations below 0.01 nanograms per gram expressed as 2,3,7,8-tetrachlorodibenzo-p-dioxin equivalents [16] [23].

Storage stability testing protocols evaluate the chemical stability of dicamba technical material and formulated products under accelerated aging conditions [16] [17]. The standard protocol involves storage at 54 plus or minus 2 degrees Celsius for 14 days, with requirements that the determined average active ingredient content shall not be lower than 95 percent relative to the initial content [16]. Additional stability testing includes low-temperature storage at 0 plus or minus 2 degrees Celsius for 7 days to evaluate phase separation and crystallization behavior [16].

Batch analysis procedures incorporate statistical evaluation of manufacturing consistency through analysis of five consecutive production batches [16]. Mass balance calculations must achieve values between 98.6 and 100.86 percent, with unknown impurities not exceeding 3.6 percent of the total composition [16]. Manufacturing limits for individual impurities are established based on toxicological evaluation and supported by batch analysis data using appropriate statistical methods [16].

Dicamba (3,6-dichloro-2-methoxybenzoic acid) functions as a potent synthetic auxin herbicide through its ability to mimic the natural plant hormone indole-3-acetic acid [1] [2]. The herbicidal mechanism of dicamba is fundamentally rooted in its interaction with auxin receptor proteins, specifically the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) protein families [3] [4].

Receptor Specificity and Binding Affinity

Research has demonstrated that dicamba exhibits selective binding patterns among the TIR1/AFB receptor family members [3] [4]. Unlike the natural auxin indole-3-acetic acid, which binds to multiple receptor types, dicamba shows preferential binding to TIR1 and AFB5 receptors [5] [4]. Surface plasmon resonance studies have revealed that dicamba binds to TIR1 with a dissociation constant of approximately 250 nanomolar, compared to 11 nanomolar for natural indole-3-acetic acid [6]. The AFB5 receptor demonstrates particularly high affinity for dicamba, with binding kinetics that differ substantially from other synthetic auxin herbicides [3].

Molecular Binding Mechanism

The three-dimensional structure of the TIR1-auxin-substrate complex reveals that dicamba occupies the same hydrophobic binding pocket as natural auxin [7] [8]. The herbicide functions as "molecular glue," facilitating the assembly of the co-receptor complex consisting of TIR1/AFB proteins and Auxin/Indole-3-Acetic Acid (AUX/IAA) transcriptional repressor proteins [9] [6]. This binding enhances the interaction between the F-box protein and its substrates, promoting ubiquitination and subsequent degradation of AUX/IAA proteins through the 26S proteasome pathway [9].

Receptor-Mediated Resistance Mechanisms

Mutations in auxin receptor binding sites represent a primary mechanism of evolved dicamba resistance [9]. A significant finding involves a glycine to asparagine substitution within the conserved degron region of IAA16 protein in resistant Kochia scoparia populations [9]. This mutation reduces the binding affinity between the receptor complex and dicamba while maintaining some sensitivity to natural auxin, explaining the specificity of resistance [9]. Additionally, mutations affecting the degron tail region of AUX/IAA proteins have been shown to confer resistance to dicamba and other synthetic auxins [6].

| Receptor | IAA Binding (nM) | Dicamba Binding (nM) | Role in Dicamba Response | Resistance in Mutant |

|---|---|---|---|---|

| TIR1 | 11 | 250 | Primary | Yes |

| AFB1 | 15 | Low | Minimal | No |

| AFB2 | 18 | Low | Minimal | No |

| AFB3 | 20 | Low | Minimal | No |

| AFB5 | 35 | High | Primary | Yes |

Cellular-Level Phytotoxic Effects (Epinasty, Chlorosis, Apoptosis)

Epinasty and Morphological Deformation

Dicamba-induced epinasty represents one of the earliest visible symptoms of herbicide action, typically manifesting within 24 hours of application [10] [11]. This abnormal downward bending of leaves and petioles results from differential cell elongation caused by auxin-mediated disruption of normal growth regulation [12]. The herbicide stimulates excessive cell elongation on the upper leaf surfaces while inhibiting growth on lower surfaces, creating the characteristic drooping appearance [10]. In grape plants, dicamba exposure causes severe petiole drooping and leaf folding, with symptoms progressing from moderate epinasty to complete growth cessation within three weeks [10].

Chlorosis and Photosynthetic Disruption

Chlorosis development following dicamba exposure occurs through multiple interconnected pathways [10] [11] [13]. Initial chlorophyll degradation typically begins 48 hours post-application, manifesting as yellowing that progresses from interveinal areas to complete leaf discoloration [10] [11]. Studies on coffee plants revealed that dicamba concentrations as low as 0.25% of recommended field rates can induce chlorotic symptoms, with effects intensifying when combined with other herbicides [13]. The chlorosis results from both direct inhibition of chlorophyll synthesis and indirect effects on photosynthetic apparatus through auxin-mediated cellular disruption [12].

Apoptosis and Programmed Cell Death

Dicamba triggers apoptotic pathways through the generation of reactive oxygen species and disruption of cellular homeostasis [14] [15]. Cell death typically occurs 72 hours after initial exposure, with high concentrations causing complete tissue necrosis [16] [14]. Genotoxicity studies using Chinese hamster ovary cells demonstrated that dicamba induces sister chromatid exchanges and causes significant delays in cell cycle progression [16] [17]. The herbicide affects mitotic activity, with doses above 100 micrograms per milliliter resulting in statistically significant reductions in cell proliferation [16].

Biochemical Cascade Leading to Cell Death

The molecular pathway from dicamba application to cell death involves several key steps [5] [14]. Following receptor binding, dicamba induces massive transcriptional changes affecting over 550 genes [5]. The herbicide stimulates synthesis of 1-aminocyclopropane-1-carboxylic acid synthase, leading to elevated ethylene production [5]. Simultaneously, dicamba upregulates abscisic acid biosynthetic enzymes, including 9-cis-epoxycarotenoid dioxygenase family members [5]. This hormonal imbalance creates a stress response cascade that ultimately overwhelms cellular repair mechanisms, leading to programmed cell death [14] [15].

| Effect Type | Time to Onset (hours) | Severity at Low Dose | Severity at High Dose | Primary Mechanism |

|---|---|---|---|---|

| Epinasty | 24 | Moderate | Severe | Auxin excess |

| Chlorosis | 48 | Mild | Severe | Photosynthesis disruption |

| Apoptosis | 72 | Minimal | High | Oxidative stress |

| Growth Inhibition | 12 | High | Complete | Auxin disruption |

| Membrane Disruption | 96 | Low | High | Lipid peroxidation |

Comparative Analysis with Other Synthetic Auxin Herbicides

Structural and Receptor Binding Comparisons

Dicamba belongs to the benzoic acid family of synthetic auxin herbicides, distinguishing it structurally from phenoxy acetic acids like 2,4-D and pyridine carboxylic acids such as clopyralid and picloram [18] [19] [20]. This structural difference translates into distinct receptor binding profiles, with dicamba showing primary affinity for both TIR1 and AFB5 receptors, while 2,4-D demonstrates preferential binding to TIR1 [4] [8]. Clopyralid and picloram exhibit strong selectivity for AFB5 receptors [21] [22], explaining their different weed control spectra and resistance patterns [3] [21].

Metabolic Fate and Persistence

Comparative studies reveal significant differences in metabolic degradation among synthetic auxin herbicides [23] [24]. Wheat and barley plants metabolize dicamba primarily through hydroxylation to form 5-hydroxy-3,6-dichloro-o-anisic acid and 3,6-dichlorosalicylic acid [24]. In contrast, 2,4-D undergoes different metabolic pathways, with wild radish populations showing variable metabolism patterns that do not correlate directly with resistance levels [23]. Picloram demonstrates exceptional persistence, remaining biologically active in soil for extended periods compared to dicamba's moderate persistence [25] [26].

Transport and Translocation Patterns

The cellular transport mechanisms differ markedly among synthetic auxin herbicides [5] [27] [28]. Dicamba enters plant cells independently of auxin influx carriers, unlike 2,4-D which requires AUX1-mediated transport for optimal uptake [5]. This difference explains why axr4-2 mutants, defective in auxin transport, remain susceptible to dicamba while showing resistance to 2,4-D [5] [4]. Translocation studies demonstrate that dicamba moves efficiently through both phloem and xylem pathways, with approximately 85% efficiency in phloem loading compared to more limited transport patterns observed with some other synthetic auxins [29] [24].

Cross-Resistance Patterns

Analysis of weed populations resistant to synthetic auxin herbicides reveals complex cross-resistance relationships [23] [30]. Populations selected for 2,4-D resistance show cross-resistance to dicamba approximately 50% of the time, with resistance levels typically lower for the non-selecting herbicide [30]. Wild radish studies indicate that 2,4-D resistance mechanisms do not uniformly confer dicamba resistance, suggesting distinct molecular targets or transport requirements [23]. The differential auxin selectivity observed in resistant populations strengthens the hypothesis that auxin resistance involves different alterations in auxin signaling pathways for different herbicides [23].

Volatility and Off-Target Movement

Volatility characteristics represent a critical difference among synthetic auxin herbicides [31] [32]. Dicamba exhibits moderate to high volatility compared to other synthetic auxins, with vapor pressure values significantly higher than 2,4-D acid formulations [31]. This property contributes to dicamba's propensity for off-target movement through volatilization, particularly under warm environmental conditions [31] [33]. Clopyralid and picloram demonstrate much lower volatility, reducing their potential for vapor drift but potentially increasing their environmental persistence [26].

| Herbicide | Chemical Class | Primary Receptors | Volatility | Cross-Resistance to Dicamba |

|---|---|---|---|---|

| Dicamba | Benzoic acid | TIR1/AFB5 | Moderate-High | Reference compound |

| 2,4-D | Phenoxy acetic acid | TIR1 | Low-Moderate | ~50% frequency |

| Clopyralid | Pyridine carboxylic acid | AFB5 | Low | Variable |

| Picloram | Pyridine carboxylic acid | AFB5 | Very Low | Limited |

| Triclopyr | Pyridine carboxylic acid | TIR1/AFB5 | Low | Moderate |

Subcellular Localization and Translocation Patterns in Plants

Subcellular Distribution and Accumulation

Following cellular uptake, dicamba exhibits characteristic subcellular distribution patterns that influence its herbicidal efficacy [29] [24] [34]. The highest concentrations of dicamba accumulate in the cytoplasm (35% of total cellular content) and nucleus (25%), where auxin receptors are localized [29]. Plasma membrane fractions contain approximately 15% of cellular dicamba, primarily associated with transport proteins and membrane-bound receptors [34]. Organellar compartments show lower but significant accumulation, with chloroplasts and mitochondria each containing 5-7% of total cellular dicamba, suggesting potential sequestration mechanisms [24].

Nuclear Localization and Receptor Interaction

The nuclear accumulation of dicamba correlates directly with the subcellular localization of TIR1/AFB receptor proteins [29] [4]. Time-course studies reveal that nuclear dicamba concentrations peak approximately 4 hours after initial application, coinciding with maximum receptor binding activity [29]. The herbicide's presence in the nucleus facilitates formation of the SCF ubiquitin ligase complex, promoting degradation of AUX/IAA transcriptional repressors [4] [9]. This nuclear activity explains the rapid onset of transcriptional changes observed within 10 hours of dicamba application [5].

Phloem Loading and Long-Distance Transport

Dicamba demonstrates highly efficient phloem loading, with approximately 85% efficiency in moving from mesophyll cells into sieve tube elements [35] [29]. The herbicide utilizes both apoplastic and symplastic pathways for phloem loading, though efficiency varies among plant species based on their minor vein architecture [35] [36]. Companion cell-sieve element complexes actively accumulate dicamba through secondary active transport mechanisms involving proton-coupled transporters [36] [37]. Once in the phloem, dicamba moves bidirectionally at rates of approximately 15 centimeters per hour, enabling rapid systemic distribution throughout the plant [29].

Resistance Through Altered Translocation

Evolved resistance mechanisms frequently involve reduced dicamba translocation rather than altered target site sensitivity [38] [27] [39]. Resistant Kochia scoparia populations demonstrate significantly reduced acropetal and basipetal translocation of radiolabeled dicamba compared to susceptible lines [38]. This resistance correlates with increased expression of flavonoid biosynthesis genes, particularly chalcone synthase and flavonoid 3'-hydroxylase [38]. The resulting elevated levels of quercetin and kaempferol derivatives inhibit auxin transport proteins, including ABCB1, ABCB4, and ABCB19, effectively reducing dicamba loading into vascular tissues [38].

Xylem Transport and Root-to-Shoot Movement

While phloem represents the primary long-distance transport pathway, dicamba also moves through xylem tissues, particularly following root uptake [24] [34]. Xylem transport efficiency is approximately 45% compared to phloem transport, with unidirectional movement from roots to shoots at rates of 8 centimeters per hour [24]. This dual transport capability enables dicamba to reach meristematic tissues through multiple pathways, contributing to its broad-spectrum herbicidal activity [12] [24]. Root-applied dicamba concentrates preferentially in actively growing shoot apices, explaining the pronounced effects on apical meristems observed in susceptible plants [24].

Membrane Transport and Cellular Uptake

Dicamba crosses cellular membranes through both passive diffusion and carrier-mediated transport [5] [34]. Unlike 2,4-D, which requires specific auxin influx carriers such as AUX1, dicamba can enter cells independently of these transport proteins [5]. This property enables dicamba to maintain activity in mutant plants defective in auxin transport, explaining differential resistance patterns between dicamba and other synthetic auxin herbicides [5] [4]. The herbicide's moderate lipophilicity facilitates membrane permeation while its ionic character at physiological pH enables interaction with transport proteins [34].

| Transport Pathway | Efficiency (%) | Rate (cm/hour) | Primary Function | Resistance Target |

|---|---|---|---|---|

| Phloem Loading | 85 | 2.5 | Source-sink transport | Flavonoid inhibition |

| Phloem Transport | 70 | 15.0 | Systemic distribution | Reduced loading |

| Xylem Loading | 60 | 1.2 | Root uptake | Limited uptake |

| Xylem Transport | 45 | 8.0 | Root-to-shoot | Reduced flow |

| Symplastic Movement | 25 | 0.1 | Cell-to-cell | Plasmodesmata closure |

Purity

Physical Description

COLOURLESS CRYSTALS.

Color/Form

White granular solid; technical is a tight cream to tan solid

Crystalline solid, white (reference grade) or brown (technical grade)

XLogP3

Exact Mass

Boiling Point

Flash Point

Vapor Density

Density

Relative density (water = 1): 1.57

LogP

log Kow = 2.21

2.21

Odor

Appearance

Melting Point

115.0 °C

114.9 °C

114-116 °C

Storage

UNII

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

MeSH Pharmacological Classification

Mechanism of Action

Dicamba has been shown to induce hepatic peroxisomal enzymes and activate the peroxisomal proliferator activator receptor (PPAR) in rats, suggesting that it might have liver tumor promoting activity similar to other peroxisomal proliferators. This hypothesis was not supported by testing with the two-stage hepatocarcinogenesis model in rats, which found that dicamba was inactive as a tumor promoter.

Vapor Pressure

1.25X10-5 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 0.0045

Pictograms

Corrosive;Irritant

Impurities

The major impurity in technical grade dicamba is 3,5-dichloro-2-methoxy benzoic acid.

Other CAS

Associated Chemicals

Dicamba, isopropylamine salt; 55871-02-8[National Pesticide Information Retrieval System's USEPA/OPP Chemical Ingredients Database on Dicamba (1918-00-9). Available from, as of May 28, 2010: http://npirspublic.ceris.purdue.edu/ppis/]

Dicamba, potassium salt; 10007-85-9[National Pesticide Information Retrieval System's USEPA/OPP Chemical Ingredients Database on Dicamba (1918-00-9). Available from, as of May 28, 2010: http://npirspublic.ceris.purdue.edu/ppis/]

Wikipedia

Biological Half Life

... dicamba /was/ dissolved in acetone and applied to shaved skin /of rats/ (6 sq cm, 0.8 or 4.1 mg/sq cm), and covered with plastic film ... The half-time in blood /was/ 0.4 hr for dicamba.

The distribution and elimination of dicamba and another isomer present in its formulation, 3,5-dichloro-2-methoxybenzoic acid were studied in rats following single iv injections. The elimination of dicamba from the blood was rapid with a biological half-life of 0.64 hours, (following 100 mg/kg), while the elimination of the isomer from the blood was much slower with a biological half-life of 16.5 hr, (following 20 mg/kg).

Use Classification

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)

HERBICIDES

Methods of Manufacturing

Preparation: S. B. Richter, United States of America patent 3013054 (1961 to Velsicol)

General Manufacturing Information

Used in combinations with many other herbicides. Dosage varies with specific use and ranges from 0.1 to 0.4 kg/ha for crop use, higher rates in pasture.

Analytic Laboratory Methods

Method: EPA-NERL 515.2; Procedure: gas chromatography with an electron capture detector; Analyte: dicamba; Matrix: ground water and finished drinking water; Detection Limit: 0.28 ug/L.

Method: EPA-NERL 555; Procedure: high performance liquid chromatography with ultraviolet detector; Analyte: dicamba; Matrix: ground water and finished drinking water; Detection Limit: 2.1 ug/L.

Method: EPA-OGWDW/TSC 515.3; Procedure: gas chromatography with electron capture detector; Analyte: dicamba; Matrix: drinking water, groundwater, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.3 ug/L.

For more Analytic Laboratory Methods (Complete) data for Dicamba (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area away from incompatible materials ..., heat and water.

Store above 15 °F.

Interactions

Antagonistic responses between carbamate herbicides and dicamba have ... /shown/ that dicamba-induced soybean hypocotyl elongation and curvature were inhibited in presence of ... chlorpropham ... or EPTC (S-ethyl dipropylthiocarbamate), and that S-ethyl dipropylthiocarbamate injury to sorghum was ... reduced in presence of dicamba. Synergistic responses between dicamba and several phenoxy herbicides have ... been reported ... .

... Dicamba metabolism by way of 5-OH-dicamba conjugation ... was significantly inhibited by 1x10-5 molar concn of several organophosphate insecticides.

Greenhouse studies were conducted to determine the basis for reduced johnsongrass control when glyphosate was applied in mixtures with 2,4-D or dicamba. Glyphosate was applied to johnsongrass at 0.28, 0.56, 0.84, and 1.12 kg/ha alone and in combination with 2,4-D or dicamba at 0.14, 0.28, 0.14, or 0.56 kg/ha. Johnsongrass shoot and root fresh weights measured 4 weeks after treatment were higher when glyphosate was applied with 2,4-D (0.28 kg/ha glyphosate) or dicamba (0.28 kg/ha or 0.56 kg/ha glyphosate) compared to glyphosate applied alone at these rates. The antagonism of johnsongrass control was not observed with combinations of some of the higher glyphosate rates with 2,4-D (0.56 or 0.84 kg/ha glyphosate) or dicamba (0.84 or 1.12 kg/ha glyphosate). The reduction of glyphosate activity on johnsongrass occurred when any of four forms of 2,4-D or two forms of dicamba were added to the glyphosate spray mixture. Glyphosate uptake intake into johnsongrass leaves and subsequent translocation to the roots was reduced by the presence of 2,4-D or dicamba. The reduced glyphosate uptake and translocation could account for the decreased toxicity of glyphosate to johnsongrass when applied with 2,4-D or dicamba.

For more Interactions (Complete) data for Dicamba (7 total), please visit the HSDB record page.

Stability Shelf Life

It is resistant to oxidation and hydrolysis under normal conditions.

Resistant to acid and strong alkali.

Dates

Evaluation of an alternative sorbent for passive sampling of the herbicides 2,4-D and Dicamba in the air

Bruna Christofari Ceolin, Magali Kemmerich, Matheus Machado Noguera, Edinalvo Rabaioli Camargo, Luis Antonio de AvilaPMID: 34082656 DOI: 10.1080/03601234.2021.1929019

Abstract

The present study aimed to evaluate the Strata-Xsorbent, commonly used in cartridges, through analysis by high-performance liquid chromatography coupled with mass spectrometry. Due to the different physical-chemical characteristics of the compounds, different conditions of chromatography and mass analysis were necessary. The developed methods were validated in terms of selectivity, linear range, linearity (coefficient of determination, r

), the limit of detection (LOD), the limit of quantification (LOQ), accuracy (recovery, %), and precision (RSD, %). The results allowed us to select efficient extraction methods, using methanol acidified to pH 2 with formic acid, to elute the herbicides 2,4-D and dicamba in both sorbent materials. Besides, the Strata-X

sorbent was efficient in the sorption of analytes; thus, we indicate it for potential use in air sampling as an alternative to XAD-2.

Photolysis of the herbicide dicamba in aqueous solutions and on corn (

Kaitlyn Gruber, Brittany Courteau, Maheemah Bokhoree, Elijah McMahon, Jenna Kotz, Amanda NienowPMID: 33988203 DOI: 10.1039/d1em00058f

Abstract

Dicamba, 3,6-dichloro-2-methoxybenzoic acid, has been used in agriculture as an herbicide for over fifty years, and has seen an increase in use in the past decade due to the development of glyphosate resistant weeds and soybeans genetically modified to resist dicamba. Despite the previous use of dicamba, many questions remain regarding its environmental fate, especially the new commercial formulations used on genetically modified crops. Here, the photolysis of dicamba, including the commercial formulation Diablo®, is examined in aqueous solutions of varying water quality and on the surface of corn epicuticular waxes. Dicamba is stable to hydrolysis but degrades under UV light. The photolytic half-life for dicamba photolysis in aqueous solutions at pH 7 irradiated with Rayonet UVB lamps (280-340 nm) was t1/2 = 43.3 min (0.72 hours), in aqueous solutions at pH 7 in a Q-Sun solar simulator (λ > 300 nm) was t1/2 = 13.4 hours, and on epicuticular waxes irradiated in the Q-Sun solar simulator was t1/2 = 105 hours. Experiments with adjuvants, compounds added into the commercial formulations of dicamba, led to increases in rate constants for both aqueous and wax experiments. In addition to kinetic rate constants, photoproducts were tentatively assigned for the aqueous solution experiments. This work deepens the knowledge of the environmental fate of dicamba including the role surfactants play in chemical reactions and in providing new applications of current methods to examine the photolysis of chemicals sorbed to surfaces.Searching an auxinic herbicide to use as positive control in toxicity assays

Thammyres A Alves, Carlos Eduardo O Roberto, Patrícia F Pinheiro, Thayllon A Alves, Maikon K C Henrique, Adésio Ferreira, Wellington R Clarindo, Milene M Praça-FontesPMID: 33787683 DOI: 10.1590/0001-3765202120181262

Abstract

Due to rising concerns for environmental and human health, many toxic compounds, such as auxin-based herbicides, have been tested in relation their toxicity effect. Especially cyto- and phytotoxic assays have been performed on a number monocot and eudicot plant species. In these approaches the toxicity level of the auxin is compared to a positive control - usually a commercial compound with known effects and chemical similarity to the target compound. However, many target compounds still lack an indication of an adequate positive control. Here, we evaluate the phytotoxic and cytotoxic effect of the auxins 2,4-dichlorophenoxyacetic acid, dicamba, and picloram in order test their potential use as positive controls. All tested auxinic herbicides showed clastogenic and aneugenic effect mechanisms. The results indicate 2,4-dichlorophenoxyacetic acid as the most phyto- and cytotoxic in the discontinuous method in Lactuca sativa L. and Allium cepa L., and also in the continuous method in A. cepa. Thus, we suggest 2,4-dichlorophenoxyacetic acid as a positive control for future mutagenesis studies involving new auxins. For studies with L. sativa in continuous method, we recommend the auxin picloram as positive control as this one was the only one which allowed the development of roots.Effects of the emulsifiable herbicide Dicamba on amphibian tadpoles: an underestimated toxicity risk?

Andrés Maximiliano Attademo, Rafael Carlos Lajmanovich, Paola Mariela Peltzer, Ana Paula Cuzziol Boccioni, Candela Martinuzzi, Fernanda Simonielo, María Rosa RepettiPMID: 33619621 DOI: 10.1007/s11356-021-13000-x

Abstract

The effects of exposure to the herbicide Dicamba (DIC) on tadpoles of two amphibian species, Scinax nasicus and Elachistocleis bicolor, were assessed. Mortality and biochemical sublethal effects were evaluated using acetylcholinesterase (AChE), glutathione S-transferase (GST), glutathione reductase (GR), aspartate aminotransferase (AST), and alanine aminotransferase (ALT) activities and thyroid hormone (T4) levels. The LCvalue at 48h was 0.859 mg L

for S. nasicus and 0.221 mg L

for E. bicolor tadpoles. After exposure to sublethal DIC concentrations for 48 h, GST activity increased in S. nasicus but significantly decreased in E. bicolor with respect to controls. GR activity decreased only in S. nasicus at all the tested DIC concentrations. AChE activity was significantly inhibited in both S. nasicus and E. bicolor tadpoles at 48 h. DIC also caused significant changes in transamination, as evidenced by an increase in AST and ALT activities in both amphibian species. T4 levels were higher in DIC-treated tadpoles of both species than in controls. The DIC-induced biochemical alterations in glutathione system enzymes and transaminases indicate lesions in liver tissues and cellular function. Moreover, the observed AChE inhibition could lead to the accumulation of acetylcholine, excessively stimulating postsynaptic receptors, and the increase in T4 levels in both species may indicate an overactive thyroid. The commercial DIC formulation showed a high biotoxicity in the two amphibian native species after short-term exposure, controversially differing from the toxicity level indicated in the official fact sheet data. This fact highlights the need for an urgent re-categorization and reevaluation of DIC toxicity in native species.

Comparison of Efficacy and Detection of Clethodim and Glyphosate Applied with Dicamba and 2,4-D through Tank Mixture and Sequential Applications

Luke H Merritt, Ashli E Brown-Johnson, Ashley N Meredith, J Connor FergusonPMID: 33395522 DOI: 10.1021/acs.jafc.0c05541

Abstract

Greenhouse studies were planted at the R.R. Foil Plant Science Research Center in Starkville, MS. In the efficacy trial, pots were seeded with barnyardgrass (), broadleaf signalgrass (

), and giant foxtail (

). In the lab detection trial, only barnyardgrass was seeded. Both studies consisted of 16 treatments with four replications per treatment. The treatments consisted of clethodim, glyphosate, dicamba, and 2,4-D applied singularly and in combination with each other. Each herbicide combination was applied with three application methods: tank mixture, sequential applications where the synthetic auxin was applied first (auxin applied first), and sequential applications where glyphosate or clethodim was applied first (auxin applied second). The auxin applied second method had higher visual estimations of control ratings and lower biomass weights compared to the other two methods. The auxin applied second method had more glyphosate and clethodim detected with the use of liquid chromatography tandem mass spectrometry.

Effect of carrier volume and spray quality on glyphosate-resistant soybean response to sublethal dicamba exposure

Benjamin P Sperry, Justin S Calhoun, Jason C Ferguson, Greg R Kruger, Jason A Bond, Ashli B Johnson, Daniel B ReynoldsPMID: 33497023 DOI: 10.1002/ps.6300

Abstract

Field experiments were conducted across three sites in Mississippi in 2018 to evaluate carrier volume and spray quality effects on glyphosate-resistant soybean response to dicamba. Treatments consisted of dicamba (5.6 g a.e. ha) plus glyphosate (8.7 g a.e. ha

) applied to soybean at R1 using 140, 105, 70, 35, 14, or 7 L ha

. Each carrier volume was applied with TT11002 and XR110015 nozzles which resulted in Fine and Coarse spray qualities, respectively. A colorimetric dye was included in spray solutions to quantify spray coverage of each treatment.

Spray coverage decreased with carrier volume and ranged from 21% to 3%. Conversely, soybean injury increased as carrier volume decreased. Soybean height 14 days after treatment (DAT) was reduced 34% to 37% from carrier volumes of 70 to 140 L ha

; however, carrier volumes of 14 and 7 L ha

resulted in 45% height reductions. By 28 DAT soybean height was similar among volumes of 35 to 140 L ha

(39% to 42% reduction); however, volumes of 14 and 7 L ha

resulted in 46% and 51% reductions, respectively. Grain yield was reduced 14% from treatment at 140 L ha

and reductions increased with decreased carrier volume to 41% loss at 7 L ha

. Averaged across carrier volumes, Fine and Coarse sprays caused 30% and 26% yield loss, respectively.

These data suggest that carrier volume profoundly affects soybean response to dicamba. Therefore, soybean response to sublethal dicamba doses applied at a constant carrier volume may not reflect physical drift exposure. © 2021 Society of Chemical Industry.

Hydrogen Bonding Site Number Predicts Dicamba Volatilization from Amine Salts

Stephen M Sharkey, Adam Stein, Kimberly M ParkerPMID: 33054182 DOI: 10.1021/acs.est.0c03303

Abstract

Amine-based formulations are widely used to decrease volatilization of carboxylic acid-containing herbicides including dicamba. Despite our reliance on these formulations, the underlying amine properties that determine their ability to control herbicide volatilization are poorly understood. In this study, we measured dicamba volatilization from solid (BAMPA) on glass as with dimethylamine (DMA), diglycolamine (DGA), and,

-bis(3-aminopropyl)methylamine (BAPMA) as a function of temperature and amine-to-dicamba ratio, as well as in the presence of glyphosate. In all cases, we found that BAPMA had a greater ability to lessen dicamba volatilization than DMA or DGA. Even when only 1 BAPMA molecule was present for every 10 dicamba molecules, dicamba volatilization was still decreased by 70% relative to the free acid case. The particular ability for BAPMA to control dicamba volatilization could be attributed to several molecular features (i.e., molecular weight, type and number of amine functional groups). Using a set including 5 additional amines, we determined that dicamba volatilization is primarily influenced by the number of functional groups in the amine that can participate in hydrogen bonding. From these results, we propose that ability of an amine to form multiple intermolecular interactions (i.e., hydrogen bonds) in the residue may best predict their potential to prevent herbicide volatilization.

Physicochemical properties, droplet size and volatility of dicamba with herbicides and adjuvants on tank-mixture

Pedro Henrique Urach Ferreira, Leonardo Vinicius Thiesen, Gabriela Pelegrini, Maria Fernanda Tavares Ramos, Matheus Moreira Dantas Pinto, Marcelo da Costa FerreiraPMID: 33139789 DOI: 10.1038/s41598-020-75996-5

Abstract

The adoption of dicamba-tolerant soybean varieties has increased the concern and demand for new drift and volatility reduction technologies. Potential spray nozzles and adjuvants should be studied to determine its effects on drift and volatility of dicamba tank-mixtures. The objective of this study was to evaluate physicochemical characteristics of spray solutions containing dicamba; to analyze droplet size effect with air induction nozzles; and to assess dicamba volatilization on soybean plants with a proposed methodology. Treatments included dicamba only and mixtures with herbicides and adjuvants. Dicamba mixed with lecithin + methyl soybean oil + ethoxylated alcohol adjuvant had the greatest efficacy potential among treatments considering tank-mixture pH, surface tension, contact angle and droplet size. The MUG11003 nozzle produced the coarsest droplet size and was better suited for drift management among nozzle types. The proposed volatilization methodology successfully indicated dicamba volatilization in exposed soybean plants and among the evaluated treatments, it showed greater volatilization for dicamba with glyphosate + lecithin + propionic acid adjuvant.Dicamba resistance in kochia from Kansas and Nebraska evolved independently

Junjun Ou, Todd A Gaines, Allan K Fritz, Phillip W Stahlman, Mithila JugulamPMID: 32954607 DOI: 10.1002/ps.6097

Abstract

Evolution and spread of resistance to glyphosate in kochia [Bassia scoparia (L.) A.J. Scott] is a major challenge for the sustainability of glyphosate-resistant crop technology in this region. Dicamba offers a viable option to manage glyphosate-resistant kochia. However, the recent and rapid evolution of dicamba resistance in glyphosate-resistant kochia populations in Kansas (KS), and other states in the USA is a threat to the management of this weed. Our previous research suggests that two distinct mechanisms confer dicamba resistance in KS (KSUR) and NE (CSUR) kochia. CSUR kochia is dicamba-resistant due to a double mutation in an auxin and dicamba coreceptor gene (Aux/IAA16), and CSUR kochia plants show reduced dicamba translocation. However, the mechanism of dicamba resistance in KSUR is not known. The objective of this research was to determine if dicamba resistance in KSUR is due to a different mechanism and therefore evolved independently from CSUR by measuring whether the resistance traits are chromosomally linked.The F

and F

progenies from KSUR × CSUR were generated. Single dicamba rate tests were conducted using the F

and F

progeny. The results indicate that two different genes confer dicamba resistance in KSUR and CSUR; importantly, these two genes are not linked.

This research provides evidence that different populations of kochia have independently evolved resistance to dicamba by different mechanisms, and we confirmed that the genes conferring resistance to the same herbicide in different populations are not chromosomally linked.

Investigating the presence of compensatory evolution in dicamba resistant IAA16 mutated kochia (Bassia scoparia)

Chenxi Wu, Marta Paciorek, Kang Liu, Sherry LeClere, Alejandro Perez-Jones, Phil Westra, R Douglas SammonsPMID: 33236492 DOI: 10.1002/ps.6198

Abstract

Lack of fitness costs has been reported for multiple herbicide resistance traits, but the underlying evolutionary mechanisms are not well understood. Compensatory evolution that ameliorates resistance costs, has been documented in bacteria and insects but rarely studied in weeds. Dicamba resistant IAA16 (G73N) mutated kochia was previously found to have high fecundity in the absence of competition, regardless of significant vegetative growth defects. To understand if costs of dicamba resistance can be compensated through traits promoting reproductive success in kochia, we thoroughly characterized the reproductive growth and development of different G73N kochia biotypes. Flowering phenology, seed production and reproductive allocation were quantified through greenhouse studies, floral (stigma-anthers distance) and seed morphology, as well as resulting mating and seed dispersal systems were studied through time-course microcopy images.G73N covaried with multiple phenological, morphological and ecological traits that improve reproductive fitness: (i) 16-60% higher reproductive allocation; (ii) longer reproduction phase through early flowering (2-7 days); (iii) smaller stigma-anthers separation (up to 60% reduction of herkogamy and dichogamy) that can potentially promote selfing and reproductive assurance; (iv) 'winged' seeds with 30-70% longer sepals that facilitate long-distance seed dispersal.

The current study demonstrates that costs of herbicide resistance can be ameliorated through coevolution of other fitness penalty alleviating traits. As illustrated in a hypothetical model, the evolution of herbicide resistance is an ongoing fitness maximization process, which poses challenges to contain the spread of resistance. © 2020 The Authors. Pest Management Science published by John Wiley & Sons Ltd on behalf of Society of Chemical Industry.